Cas no 2171413-54-8 (tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate)

tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate
- 2171413-54-8
- tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate
- EN300-1282605
-
- インチ: 1S/C17H27ClN2O2/c1-11-9-13(7-8-14(11)18)10-15(19-6)12(2)20-16(21)22-17(3,4)5/h7-9,12,15,19H,10H2,1-6H3,(H,20,21)/t12-,15?/m1/s1
- InChIKey: OEDBFJXLRFUOQW-KEKZHRQWSA-N
- SMILES: ClC1C=CC(=CC=1C)CC([C@@H](C)NC(=O)OC(C)(C)C)NC
計算された属性
- 精确分子量: 326.1761058g/mol
- 同位素质量: 326.1761058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 22
- 回転可能化学結合数: 7
- 複雑さ: 357
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- XLogP3: 3.9
tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282605-0.25g |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 0.25g |
$1381.0 | 2023-05-23 | ||
Enamine | EN300-1282605-10.0g |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 10g |
$6450.0 | 2023-05-23 | ||
Enamine | EN300-1282605-50mg |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 50mg |
$948.0 | 2023-10-01 | ||
Enamine | EN300-1282605-1000mg |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 1000mg |
$1129.0 | 2023-10-01 | ||
Enamine | EN300-1282605-2500mg |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 2500mg |
$2211.0 | 2023-10-01 | ||
Enamine | EN300-1282605-0.5g |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 0.5g |
$1440.0 | 2023-05-23 | ||
Enamine | EN300-1282605-0.05g |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 0.05g |
$1261.0 | 2023-05-23 | ||
Enamine | EN300-1282605-0.1g |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 0.1g |
$1320.0 | 2023-05-23 | ||
Enamine | EN300-1282605-1.0g |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 1g |
$1500.0 | 2023-05-23 | ||
Enamine | EN300-1282605-5.0g |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 5g |
$4349.0 | 2023-05-23 |
tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamateに関する追加情報
Professional Introduction to Tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate (CAS No. 2171413-54-8)
Tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate, with the CAS number 2171413-54-8, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules known for their potential applications in drug development, particularly in the synthesis of novel therapeutic agents. The unique structural features of this molecule, including its tert-butyl and N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate moiety, make it a promising candidate for further investigation in various biological and chemical contexts.
The compound's molecular structure is characterized by a complex arrangement of functional groups, which contributes to its distinct chemical properties. The presence of a tert-butyl group provides steric hindrance, influencing the reactivity and stability of the molecule. Additionally, the N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate moiety introduces nitrogen-rich functionalities, which are often crucial for biological activity. These features make the compound an intriguing subject for researchers exploring new synthetic pathways and pharmacological applications.
In recent years, there has been a growing interest in carbamate-based compounds due to their versatile biological activities. Carbamates are known to exhibit properties such as insecticidal, herbicidal, and pharmacological effects. The specific derivative mentioned here, Tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate, has been studied for its potential role in modulating various biological targets. Its structural analogs have shown promise in preclinical studies, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as chiral resolution and catalytic hydrogenation, are often employed to achieve the desired stereoisomerism. The use of protective groups is also essential to prevent unwanted side reactions during the synthesis process. Researchers have leveraged modern computational methods to optimize synthetic routes, thereby improving efficiency and reducing environmental impact.
One of the most compelling aspects of Tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate is its potential application in drug discovery. The compound's unique structural motifs suggest that it may interact with specific biological targets, making it a valuable scaffold for developing new therapeutic agents. Recent studies have highlighted its role as a precursor in the synthesis of more complex molecules with enhanced pharmacological properties. These findings underscore the importance of exploring novel derivatives and their potential therapeutic benefits.
The biopharmaceutical relevance of this compound is further emphasized by its ability to cross biological membranes efficiently. This property is critical for drug delivery systems, as it ensures that the active moiety can reach its target site within the body. Researchers have investigated various formulations to enhance the bioavailability and stability of carbamate-based compounds, including Tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate. These efforts have led to significant advancements in drug delivery technologies, paving the way for more effective treatments.
Moreover, the environmental impact of carbamate-based compounds has been a subject of extensive research. Unlike some traditional agrochemicals, these compounds are designed to be more selective in their action, minimizing harm to non-target organisms. This characteristic makes them particularly attractive for sustainable agricultural practices. Studies have demonstrated that derivatives of Tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate exhibit low toxicity profiles when used at recommended concentrations. Such findings contribute to the development of greener alternatives in agriculture and pharmaceuticals.
The future prospects of this compound are promising, with ongoing research focusing on expanding its applications across multiple domains. Advances in medicinal chemistry and biotechnology continue to unlock new possibilities for utilizing carbamate-based molecules in drug development. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for society. By leveraging cutting-edge technologies and innovative methodologies, researchers aim to harness the full potential of Tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate and related derivatives.
In conclusion, Tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate (CAS No. 2171413-54-8) represents a significant advancement in pharmaceutical chemistry and biomedicine. Its unique structural features and diverse applications make it a valuable asset in drug discovery efforts. As research continues to uncover new therapeutic potentials and synthetic strategies, this compound is poised to play a crucial role in shaping the future of medicine and agriculture.
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